molecular formula C17H16N2O B5659743 (1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol CAS No. 36640-66-1

(1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol

Cat. No.: B5659743
CAS No.: 36640-66-1
M. Wt: 264.32 g/mol
InChI Key: SAUYEUZHDZKNKX-UHFFFAOYSA-N
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Description

(1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by a phenyl group, a p-tolyl group, and a hydroxymethyl group attached to the pyrazole ring. It has a molecular formula of C16H16N2O and a molecular weight of 252.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the condensation of hydrazines with 1,3-diketones, followed by cyclization and subsequent functionalization. One common method involves the reaction of phenylhydrazine with p-tolualdehyde to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antileishmanial, and antimalarial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. For example, its antileishmanial activity is attributed to its ability to inhibit the enzyme pteridine reductase 1 (PTR1), which is essential for the survival of the Leishmania parasite. The compound binds to the active site of the enzyme, preventing the reduction of pteridine substrates and disrupting the parasite’s folate metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-p-tolyl-1H-pyrazol-4-ol
  • 1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea
  • 1,3-Diphenyl-1H-pyrazol-4-yl derivatives

Uniqueness

(1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-13-7-9-14(10-8-13)17-15(12-20)11-19(18-17)16-5-3-2-4-6-16/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUYEUZHDZKNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322202
Record name [3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667580
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36640-66-1
Record name [3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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